N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea
Description
Chemical Structure and Properties N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea (CAS: 25902-57-2) is a thiourea derivative characterized by a rigid norbornane (bicyclo[2.2.1]heptane) moiety and a hydrophilic 2-hydroxypropyl substituent. Its molecular formula is C₁₀H₁₇N₃OS, with a molecular weight of 227.33 g/mol (calculated from ). Its InChIKey (BFUQGKQXNGVSKC-UHFFFAOYSA-N) and SMILES (C12N(NC(NCCC)=S)C(SC1)CS2) confirm the bicyclic framework and thiourea functional group .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-hydroxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-7(14)6-12-11(15)13-10-5-8-2-3-9(10)4-8/h7-10,14H,2-6H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFOGPZJONXOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)NC1CC2CCC1C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-hydroxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the reagents used.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
N-bicyclo[2.2.1]hept-2-ylurea
- Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol .
- Key Differences :
- Replaces the thiourea group (-NH-CS-NH-) with urea (-NH-CO-NH-).
- Lacks the 2-hydroxypropyl substituent.
- Implications :
- Reduced acidity (thiourea pKa ~ 21 vs. urea pKa ~ 26) .
- Lower solubility in polar solvents due to absence of the hydroxypropyl group.
- Potential differences in bioactivity, as thioureas often exhibit stronger metal-chelating and antimicrobial properties .
N-(2,2-Dimethylpropyl)-N'-phenylthiourea (CAS 15093-39-7)
- Formula : C₁₂H₁₈N₂S
- Molecular Weight : 222.35 g/mol .
- Key Differences :
- Substitutes bicycloheptyl with a neopentyl (2,2-dimethylpropyl) group and phenyl ring.
- Implications :
- Increased hydrophobicity (LogP ~ 3.5 inferred from vs. target compound’s estimated LogP ~ 1.5 due to -OH group).
- Enhanced steric bulk from the neopentyl group may hinder intermolecular interactions compared to the bicycloheptyl group.
- Phenyl group enables π-π stacking, useful in coordination chemistry or material science applications .
N-(N-Propyl)-N'-(para-R-benzoyl)thioureas
- Representative Example : N-(N-propyl)-N'-(p-chlorobenzoyl)thiourea .
- Key Differences :
- Aromatic benzoyl group vs. hydroxypropyl substituent.
- Implications :
- Benzoyl derivatives exhibit stronger electron-withdrawing effects, enhancing acidity and metal-chelation capacity.
- Demonstrated antimicrobial activity against Staphylococcus aureus (), suggesting the target compound’s hydroxypropyl group may improve bioavailability but reduce lipophilicity-driven membrane penetration.
Biological Activity
N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea is a compound of interest due to its potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments. This article reviews its biological activity based on recent studies, including in vivo experiments, molecular docking analyses, and structure-activity relationship (SAR) evaluations.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₂₀N₂OS
- Molecular Weight : 220.36 g/mol
- IUPAC Name : N-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]-N'-[(2R)-2-hydroxypropyl]thiourea
The compound features a bicyclic structure that contributes to its unique biological properties.
1. Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the anti-inflammatory and analgesic properties of thiourea derivatives, including this compound. In a study involving various thiourea analogs, it was found that certain derivatives exhibit significant inhibition of nociceptive responses in animal models.
Case Study :
A comparative study assessed the efficacy of this compound against standard anti-inflammatory drugs like aspirin and indomethacin in rodent models. The results indicated that at specific doses (15 mg/kg, 30 mg/kg, and 45 mg/kg), the compound effectively reduced inflammation with minimal ulcerogenic effects compared to traditional NSAIDs .
| Compound | Dose (mg/kg) | Anti-inflammatory Effect | Ulcerogenic Potential |
|---|---|---|---|
| Aspirin | 100 | High | High |
| Indomethacin | 100 | High | High |
| Thiourea Derivative | 15/30/45 | Moderate to High | Low |
The proposed mechanism for the anti-inflammatory action of this compound involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways. Molecular docking studies suggest that this compound interacts with key receptors involved in pain signaling, potentially leading to reduced nociceptive transmission .
3. Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding affinity of this compound with various biological targets, including cyclooxygenase (COX) enzymes and other inflammatory mediators.
Findings :
- The compound demonstrated a favorable binding affinity towards COX enzymes, indicating its potential as a non-selective COX inhibitor.
- The binding interactions were characterized by hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiourea derivatives has been crucial in optimizing their biological activity. Modifications at the thiourea moiety or the bicyclic structure can significantly influence their pharmacological profiles.
Key Insights:
- Hydroxypropyl Substitution : Enhances solubility and bioavailability.
- Bicyclic Framework : Essential for maintaining structural integrity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
